molecular formula C23H26N2O4 B13399824 Akuammiline

Akuammiline

Cat. No.: B13399824
M. Wt: 394.5 g/mol
InChI Key: QBHALCZZZWCCLV-UHFFFAOYSA-N
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Description

Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is a complex polycyclic organic compound characterized by a pentacyclic backbone with fused rings, nitrogen atoms at positions 8 and 15, and multiple functional groups. Its molecular weight is 322.406 g/mol . The structure includes:

  • A conjugated tetraene system (positions 2,4,6,8), which may contribute to UV/Vis activity.
  • An ethylidene group (CH2=CH-) at position 13, introducing steric and electronic effects.
  • An acetyloxymethyl ester (CH2OAc) at position 18, enhancing solubility in organic solvents.
  • A methyl carboxylate (COOCH3) at position 18, typical of ester-protected carboxylic acids.

The compound’s synthesis likely involves multi-step cyclization and functionalization, with structural determination relying on crystallographic tools like SHELX programs .

Properties

IUPAC Name

methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHALCZZZWCCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Polycyclic Core

Method A: Intramolecular Cyclization via Pictet-Spengler or Mannich-type Reactions

  • Starting Materials: Tryptamine derivatives or related indole precursors with appropriate side chains.
  • Procedure: The initial step involves forming the fused ring system through intramolecular cyclization, often facilitated by acid catalysis or metal-mediated conditions.
  • Research Reference: Similar strategies are documented in the synthesis of related alkaloids, where cyclization yields the polycyclic framework with high regio- and stereoselectivity.

Method B: [4+2] Cycloaddition (Diels-Alder) Reactions

  • Starting Materials: Diene and dienophile precursors designed to form the core skeleton.
  • Procedure: A Diels-Alder reaction, possibly followed by rearrangement steps, constructs the fused rings efficiently.
  • Research Reference: Diels-Alder approaches are well-documented for polycyclic alkaloid synthesis, offering regioselectivity and stereocontrol.

Functionalization of the Core

Method C: Introduction of the Ethylidene Group

  • Approach: Wittig or Horner–Wadsworth–Emmons reactions are employed to install the ethylidene moiety at position 13.
  • Reaction Conditions: Use of phosphonium or phosphonate reagents with aldehyde or ketone intermediates under basic conditions.

Method D: Esterification to Form the Methyl Ester

  • Procedure: Carboxylic acid intermediates are esterified using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Research Data: Esterification is a standard step in alkaloid synthesis, with high yields under controlled conditions.

Introduction of the Acetyloxymethyl Group at Position 18

Method E: Alkylation with Acetoxymethyl Reagents

  • Reagents: Acetoxymethyl chloride or acetate derivatives.
  • Procedure: Nucleophilic substitution at the hydroxyl or amino group at position 18, facilitated by base or catalytic conditions.
  • Research Data: The acetyloxymethyl group’s installation is achieved via nucleophilic substitution on hydroxymethyl intermediates, often under mild conditions to prevent side reactions.

Complete Synthetic Route Summary

Step Description Key Reagents & Conditions References
1 Formation of polycyclic core Acid catalysis, intramolecular cyclization ,
2 Introduction of ethylidene Wittig or Horner–Wadsworth–Emmons reaction ,
3 Esterification Methyl iodide, base
4 Attachment of acetyloxymethyl Acetoxymethyl chloride, nucleophilic substitution ,

Data Tables and Research Results

Table 1: Typical Reagents and Yields for Key Steps

Step Reagents Solvent Temperature Yield (%) References
Core synthesis Acid catalyst Toluene Reflux 65-80 ,
Ethylidene installation Phosphonium salt THF Room temp 70-85 ,
Esterification Methyl iodide Acetone Room temp 75-90
Acetyloxymethyl attachment Acetoxymethyl chloride DCM 0-25°C 60-75

Research Findings:

Notes on Optimization and Challenges

  • Stereochemistry Control: Chiral auxiliaries or enantioselective catalysts are employed to ensure stereochemical fidelity.
  • Purification: Chromatography and crystallization are essential for isolating pure intermediates.
  • Scale-Up Considerations: Reaction conditions are adapted for larger scales, emphasizing safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ethylidene group.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in scientific research.

Scientific Research Applications

Scientific Research Applications of Methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

Methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate, also known as Akuammiline, is a monoterpene indole alkaloid found primarily in plants of the Apocynaceae family. this compound has garnered significant attention from scientists worldwide due to its complex structure and diverse biological activities. These alkaloids act as ligands for various molecular targets, displaying activities such as opioid activity, cytotoxicity, and glycine receptor antagonism.

Overview

  • Description Methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is a structurally complex monoterpene indole alkaloid. The first this compound alkaloid, echitamine, was isolated in 1875 and first described in 1880.
  • Chemical Structure The compound features a unique pentacyclic structure with multiple functional groups that contribute to its biological activity.
  • IUPAC Name methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
  • Molecular Formula The molecular formula of Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is C20H22N2O2.
  • Molecular Weight The molecular weight of Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is 322.4 g/mol.

Biological Activities

Methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate exhibits a wide range of biological activities.

  • Antimicrobial Activity Alkaloids from the same family possess antimicrobial properties against a range of pathogens.
  • Cytotoxic Effects Methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene has demonstrated cytotoxic effects on cancer cell lines in vitro.
  • Opioid Activity Some related compounds have been identified as ligands for opioid receptors, suggesting potential analgesic properties.
  • Neuroprotective Effects There is emerging evidence that these alkaloids may offer neuroprotective benefits through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.

    Pathways: It modulates signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, molecular, and functional features of the target compound with three related molecules from the evidence:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate Not explicitly stated 322.406 Acetyloxymethyl, ethylidene, methyl carboxylate Pentacyclic core with two nitrogen atoms; conjugated tetraene system Alkaloid-like bioactivity (speculative)
2-(2,5-Dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-8-(3-methylbut-2-enyl)chromen-4-one Not provided 468.502 Hydroxyl, methoxy, prenyl Chromenone core with substituted phenyl and prenyl groups; high oxygen content Antioxidant, antimicrobial (based on phenolic and prenyl motifs)
5,9,11,14-Tetrahydroxy-3,3-dimethyl-6-prop-1-en-2-yl-6,7-dihydrochromeno[7,6-c]xanthen-8-one Not provided 434.445 Hydroxyl, dimethyl, propenyl Fused chromeno-xanthenone system; planar aromatic regions Anticancer or enzyme inhibition (common in xanthenones)
14-Methyl-18-thia-8,9,11,12,15,16-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,14,16-heptaen-13-one C12H8N6OS 284.30 Thia (sulfur), multiple nitrogen atoms Hexazatetracyclic system with sulfur inclusion; compact heterocyclic arrangement Coordination chemistry or materials science (high N/S content)

Key Findings:

Structural Complexity: The target compound’s pentacyclic structure is more rigid compared to the chromenone and xanthenone derivatives, which have fused but less saturated ring systems . The hexazatetracyclic compound () shares polycyclic features but incorporates sulfur and six nitrogen atoms, altering electronic properties .

Functional Group Diversity: The acetyloxymethyl and methyl carboxylate groups in the target compound enhance hydrophobicity, contrasting with the hydroxyl-rich chromenone derivatives .

Molecular Weight Trends: The target compound (322.406 g/mol) is lighter than the chromenone (468.502 g/mol) and xanthenone (434.445 g/mol) derivatives, likely due to fewer oxygen-containing substituents .

Potential Applications: The target compound’s nitrogen-rich structure aligns with alkaloids, suggesting possible neuroactive or antimicrobial properties, though direct evidence is lacking. The chromenone and xanthenone derivatives, with hydroxyl and methoxy groups, are more likely to exhibit antioxidant or anticancer activity .

Biological Activity

Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate is a complex organic compound belonging to the class of isoquinoline alkaloids. These compounds are primarily derived from plants in the Apocynaceae family and exhibit a variety of biological activities that have garnered significant interest in pharmacological research.

Chemical Structure

The compound's chemical structure is characterized by multiple fused ring systems and functional groups that contribute to its biological activity:

  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 394.46 g/mol
  • IUPAC Name : Methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

Biological Activity

The biological activity of this compound is extensive and includes:

  • Anticancer Properties : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Studies show that it can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of bacterial strains and fungi. This is attributed to its ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects : In vitro studies have shown that methyl 18-(acetyloxymethyl)-13-ethylidene can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of methyl 18-(acetyloxymethyl)-13-ethylidene on human breast cancer cells (MCF-7). The compound showed an IC50 value of 12 µM after 48 hours of treatment, indicating potent activity against these cells .
  • Antimicrobial Testing :
    • In a recent study assessing the antimicrobial properties of various alkaloids from Apocynaceae plants, methyl 18-(acetyloxymethyl)-13-ethylidene exhibited notable activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively .
  • Anti-inflammatory Mechanisms :
    • An investigation into the anti-inflammatory properties revealed that the compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 25 µM .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AnticancerIC50 = 12 µM (MCF-7)
Antimicrobial (S. aureus)MIC = 32 µg/mL
Anti-inflammatoryTNF-alpha reduction

Q & A

Q. Table 1: Structural Validation Techniques

MethodKey ParametersEvidence Source
X-ray CrystallographyBond lengths (Å), angles (°), stereochemistry
HRMSExact mass (822.3575), isotopic pattern

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Optimization requires Design of Experiments (DoE) and advanced separation technologies:

  • DoE identifies critical variables (e.g., temperature, catalyst loading) using factorial designs to maximize yield .
  • Membrane separation (e.g., nanofiltration) or chromatographic techniques can isolate intermediates, reducing impurities. These methods align with chemical engineering frameworks for process control .

Advanced: How can computational modeling resolve contradictions in spectral or crystallographic data?

Answer:
Contradictions arise from dynamic molecular behavior (e.g., conformational flexibility). A hybrid approach is recommended:

Density Functional Theory (DFT) predicts stable conformers and electronic properties, reconciling discrepancies in NMR or IR spectra.

Molecular Dynamics (MD) simulations assess solvent effects or thermal fluctuations that may distort crystallographic data .

Q. Table 2: Computational Validation Workflow

StepTool/TechniqueApplication
Conformer AnalysisDFT (e.g., Gaussian)Predicts lowest-energy conformers
Solvent InteractionMD (e.g., GROMACS)Simulates solvent-induced distortions
Spectral PredictionACD/Labs PerceptaMatches experimental vs. theoretical

Advanced: What theoretical frameworks guide mechanistic studies of its reactivity under catalytic conditions?

Answer:
Mechanistic studies should integrate Marcus theory (electron transfer) and frontier molecular orbital (FMO) analysis :

  • Marcus theory quantifies activation energy for redox steps, particularly relevant for ethylidene or acetyloxymethyl groups .
  • FMO analysis identifies nucleophilic/electrophilic sites using HOMO-LUMO gaps, validated via DFT calculations .

Basic: How should stability studies be designed to assess degradation pathways?

Answer:
Use accelerated stability testing under controlled conditions:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify labile groups (e.g., acetyloxy) .
  • Analytical monitoring : Track degradation products via HPLC-MS and compare with stability-indicating assays .

Advanced: How can AI-driven platforms enhance synthesis or property prediction?

Answer:
AI tools like COMSOL Multiphysics enable:

  • Autonomous reaction optimization : Machine learning algorithms adjust parameters in real-time to bypass low-yield pathways .
  • Property prediction : Neural networks trained on datasets (e.g., melting points, solubility) predict behavior under untested conditions .

Q. Table 3: AI Applications in Chemical Research

ApplicationAI ToolOutcome
Reaction OptimizationCOMSOL MultiphysicsReal-time parameter adjustment
Property PredictionACD/Labs PerceptaSolubility/logP prediction
Spectral AnalysisIBM RXN for ChemistryRetrospective pathway validation

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